5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
Description
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings
Properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-9-13(15)10(2)19(17-9)8-12-16-14(18-20-12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPZWVUTBCPWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=CC=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:
Formation of 4-Bromo-3,5-dimethylpyrazole: This intermediate can be synthesized by reacting 3,5-dimethylpyrazole with bromine under controlled conditions.
Condensation Reaction: The 4-bromo-3,5-dimethylpyrazole is then reacted with an appropriate aldehyde to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Formation of 1,2,4-Oxadiazole Ring: The final step involves the reaction of the pyrazole derivative with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and oxadiazole rings.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.
Reduction Products: Reduction can result in the formation of reduced pyrazole derivatives.
Scientific Research Applications
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
4-Bromo-3,5-dimethylpyrazole: An intermediate in the synthesis of the target compound.
Uniqueness
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
